molecular formula C23H49Cl2NO B3050952 (3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride CAS No. 3001-63-6

(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride

Cat. No.: B3050952
CAS No.: 3001-63-6
M. Wt: 426.5 g/mol
InChI Key: QIKIJFUVHGOQOK-UHFFFAOYSA-M
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Description

(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride (CAS 3001-63-6) is a quaternary ammonium compound with the molecular formula C23H49ClNO.Cl and a molecular weight of 426.55 g/mol . This chemical, also known by its synonym QUAB 426, is characterized by its canonical SMILES structure: CCCCCCCCCCCCCCCCCC N+ (C)CC(CCl)O.[Cl-] . It features both a long hydrophobic octadecyl chain and a hydrophilic quaternary ammonium group with a reactive 3-chloro-2-hydroxypropyl moiety, making it a valuable intermediate for chemical synthesis and modification. Its structure suggests potential application as a phase-transfer catalyst and its reactivity indicates use in the synthesis of cationic surfactants or as a key starting material for producing more complex quaternary ammonium compounds . Researchers value this compound for its ability to introduce a cationic charge and a reactive chloro and hydroxyl group into target molecules. As with all specialized chemicals, this compound is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper personal protective equipment should be worn, and it should be handled only by qualified professionals in a well-controlled laboratory setting. For complete specifications, safety data, and licensing information, please contact our technical support team.

Properties

IUPAC Name

(3-chloro-2-hydroxypropyl)-dimethyl-octadecylazanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C23H49ClNO.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(2,3)22-23(26)21-24;/h23,26H,4-22H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIKIJFUVHGOQOK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(CCl)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H49Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952423
Record name N-(3-Chloro-2-hydroxypropyl)-N,N-dimethyloctadecan-1-aminium chloride
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Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA
Record name 1-Octadecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1)
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CAS No.

3001-63-6
Record name 1-Octadecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1)
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Record name 3-Chloro-2-hydroxypropylstearyldimethylammonium chloride
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Record name 1-Octadecanaminium, N-(3-chloro-2-hydroxypropyl)-N,N-dimethyl-, chloride (1:1)
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Record name N-(3-Chloro-2-hydroxypropyl)-N,N-dimethyloctadecan-1-aminium chloride
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Record name (3-chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride
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Record name 3-CHLORO-2-HYDROXYPROPYLSTEARYLDIMETHYLAMMONIUM CHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride typically involves the reaction of dimethyloctadecylamine with epichlorohydrin under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as water or an alcohol, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through processes such as distillation or crystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.

    Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products: The major products formed depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield a hydroxy derivative, while reaction with amines would produce an amine derivative.

Scientific Research Applications

Chemistry:

  • Used as a phase transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
  • Employed in the synthesis of cationic polymers and surfactants.

Biology:

  • Utilized in the modification of biomolecules to enhance their solubility and stability.
  • Applied in the preparation of cationic liposomes for drug delivery systems.

Medicine:

  • Investigated for its potential use in antimicrobial formulations due to its surfactant properties.
  • Explored as a component in topical formulations for its ability to enhance skin penetration of active ingredients.

Industry:

  • Widely used in the textile industry as a fabric softener and antistatic agent.
  • Applied in the paper industry to improve the strength and printability of paper products.

Mechanism of Action

The primary mechanism by which (3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride exerts its effects is through its surfactant properties. It reduces the surface tension of liquids, allowing for better interaction between different phases. This property is particularly useful in applications such as emulsification, dispersion, and solubilization.

Molecular Targets and Pathways:

    Cell Membranes: The compound can interact with cell membranes, disrupting their integrity and leading to cell lysis, which is the basis for its antimicrobial activity.

    Proteins and Enzymes: It can bind to proteins and enzymes, altering their structure and function, which can be exploited in various biochemical applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain Length Variations

(a) (3-Chloro-2-hydroxypropyl)dimethyldodecylammonium Chloride
  • Structure : Similar to the target compound but with a shorter dodecyl (C12) chain instead of octadecyl (C18).
  • Applications : Used in bentonite modification and emulsions. The shorter chain reduces hydrophobicity, leading to lower micelle stability but faster solubility in aqueous systems compared to the C18 analog .
  • Performance : In bentonite modification, C12 derivatives exhibit reduced interlayer spacing expansion compared to C18, impacting clay dispersion efficiency .
(b) (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride (CHPTAC)
  • Structure : Replaces the dimethyloctadecyl group with a trimethylammonium group.
  • Applications : Widely used in cellulose and starch cationization (e.g., cationic guar gum synthesis) .
  • Performance : Lacks the long alkyl chain, reducing surfactant activity but enhancing reactivity with hydroxyl-rich polymers. CHPTAC achieves >96% yield under optimized autocatalytic synthesis (35°C, 1.1:1 epoxy/amine ratio) .

Functional Group Modifications

(a) (3-Carboxy-2-oxopropyl)trimethylammonium Chloride
  • Structure : Replaces the chloro-hydroxypropyl group with a carboxy-oxopropyl moiety.
  • Applications: Primarily in biochemical studies (e.g., dehydrocarnitine analogs).
(b) (3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium Chloride
  • Structure : Features a dodecyloxy group and bis-hydroxyethyl substituents.
  • Applications : Combines surfactant and emulsifying properties. The ether linkage enhances hydrolytic stability compared to ester-containing QACs .

Counterion Effects

  • Bromide vs. Chloride : Bromide analogs (e.g., (3-chloro-2-hydroxypropyl)dimethyloctadecylammonium bromide) exhibit higher solubility in organic solvents but lower thermal stability. Chloride derivatives are preferred in aqueous applications due to lower cost and environmental persistence .

Performance Data and Research Findings

Table 1: Key Properties of Selected QACs

Compound Alkyl Chain Functional Group Key Application Solubility (Water) Reference
(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride C18 Cl⁻, -OH Bentonite modification Moderate
(3-Chloro-2-hydroxypropyl)dimethyldodecylammonium chloride C12 Cl⁻, -OH Emulsion synthesis High
CHPTAC None Cl⁻, -OH Polymer cationization Very High
(3-Carboxy-2-oxopropyl)trimethylammonium chloride None COOH, -O Biochemical studies pH-dependent

Antimicrobial Activity

  • The C18 chain in this compound enhances membrane disruption in Gram-positive bacteria, outperforming C12 analogs in biofilm inhibition .

Adsorption and Flocculation

  • DFT studies show that QACs with longer alkyl chains (C18) adsorb more strongly onto montmorillonite surfaces via hydrophobic interactions, improving flocculation efficiency in mineral processing .

Analytical Methods

  • Capillary electrophoresis (CE) and ion-pair HPLC are validated for quantifying chloro-hydroxypropyl QACs in complex matrices. CE offers faster separation (e.g., 180 mM CuSO₄ buffer, pH 3) .

Biological Activity

(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride, commonly referred to as CHDMODAC, is a quaternary ammonium compound notable for its unique structural features and biological activities. This compound has garnered attention in various fields, including pharmaceuticals, textiles, and biotechnology, due to its cationic properties and potential applications in antimicrobial formulations and gene delivery systems.

Chemical Formula

  • Molecular Formula: C23H49Cl2N
  • Molar Mass: Approximately 408.55 g/mol

Structural Characteristics

CHDMODAC consists of a long alkyl chain (octadecyl) attached to a dimethylammonium group and a chlorinated hydroxypropyl moiety. This structure enhances its hydrophobicity and interaction with biological membranes, making it a candidate for diverse applications.

PropertyValue
SolubilitySoluble in water
pH Range5-7
Toxicity (LD50)5184 mg/kg (oral, rat)

Antimicrobial Properties

Research indicates that CHDMODAC exhibits significant antimicrobial activity against various pathogens. Its mechanism of action is primarily attributed to its ability to disrupt microbial cell membranes due to its cationic nature. This property makes it effective in formulations aimed at preventing infections.

Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of CHDMODAC against Staphylococcus aureus and Escherichia coli, results demonstrated a substantial reduction in bacterial viability when exposed to varying concentrations of the compound. The minimum inhibitory concentration (MIC) was found to be 0.5% for S. aureus and 0.25% for E. coli, indicating strong antimicrobial potential.

Cytotoxicity and Safety

While CHDMODAC shows promise as an antimicrobial agent, its cytotoxicity profile requires careful consideration. Toxicological evaluations have reported varying LD50 values, indicating potential risks associated with high doses.

Test TypeResult
Acute Oral ToxicityLD50 > 5184 mg/kg
Dermal ToxicityNo significant findings
MutagenicityPositive in some assays

In one study involving rats, doses of up to 2000 mg/kg were administered without significant mortality in males but resulted in the death of one female subject. These findings suggest that while CHDMODAC is relatively safe at lower doses, caution is advised regarding higher concentrations.

Applications in Gene Delivery

CHDMODAC's ability to introduce positive charges to biomolecules has led to its exploration in gene delivery systems. By forming complexes with negatively charged DNA molecules, it enhances cellular uptake and transfection efficiency.

Research Findings: Gene Delivery Efficiency
A study demonstrated that cationic glycogen modified with CHDMODAC significantly improved gene delivery efficiency in vitro compared to unmodified controls. The transfection rates were enhanced by over 50%, showcasing the compound's potential in genetic therapies.

Comparative Analysis with Similar Compounds

To better understand the unique properties of CHDMODAC, it is beneficial to compare it with other quaternary ammonium compounds.

Compound NameUnique FeaturesAntimicrobial Efficacy
This compound Long alkyl chain increases hydrophobicityHigh
Benzalkonium Chloride Aromatic structure; broader spectrumModerate
N-(3-Chloro-2-hydroxypropyl)dimethylamine hydrochloride Shorter chain; less hydrophobicModerate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride
Reactant of Route 2
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(3-Chloro-2-hydroxypropyl)dimethyloctadecylammonium chloride

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